1-(2-Bromo-5-methoxybenzyl)pyrrolidine CAS number and properties
1-(2-Bromo-5-methoxybenzyl)pyrrolidine CAS number and properties
An In-depth Technical Guide to 1-(2-Bromo-5-methoxybenzyl)pyrrolidine
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a privileged structure, frequently incorporated into molecules designed to interact with biological systems.[1][2][3] This document details the compound's chemical identity, core physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications as a versatile building block for novel therapeutic agents. Safety protocols and handling guidelines are also provided to ensure its safe application in a research environment. This guide is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of new pharmacologically active compounds.
Chemical Identity and Physicochemical Properties
1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a substituted aromatic amine. The structure features a central pyrrolidine ring, a saturated five-membered nitrogen heterocycle, connected via a methylene bridge to a 2-bromo-5-methoxy substituted benzene ring.[4] The presence of the bromine atom, the methoxy group, and the basic pyrrolidine nitrogen imparts specific chemical characteristics that are valuable for further chemical modification and for interaction with biological targets.
Table 1: Core Properties of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine
| Property | Value | Source |
| CAS Number | 1394291-43-0 | [4] |
| IUPAC Name | 1-[(2-bromo-5-methoxyphenyl)methyl]pyrrolidine | [4] |
| Molecular Formula | C₁₂H₁₆BrNO | [4] |
| Molecular Weight | 270.17 g/mol | [4] |
| Canonical SMILES | COC1=CC=C(Br)C(CN2CCCC2)=C1 | [4] |
| InChI Key | RHWIVDCYXFGLCF-UHFFFAOYSA-N | [4] |
| LogP | 2.93 | [4] |
Synthesis and Reaction Mechanism
The synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine is typically achieved through a standard nucleophilic substitution reaction. This pathway involves the N-alkylation of pyrrolidine with a suitable benzyl halide precursor, 2-bromo-5-methoxybenzyl bromide.
Causality of Experimental Design
The chosen synthetic route leverages the inherent nucleophilicity of the secondary amine in the pyrrolidine ring and the electrophilic nature of the benzylic carbon in 2-bromo-5-methoxybenzyl bromide.[1]
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Nucleophile: Pyrrolidine is a cyclic secondary amine and acts as a potent nucleophile.[5] Its nitrogen atom readily donates its lone pair of electrons to form a new carbon-nitrogen bond.
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Electrophile: 2-Bromo-5-methoxybenzyl bromide (CAS: 19614-12-1) is an ideal electrophile.[6] The bromine atom attached to the methylene group is a good leaving group, and the benzylic position is activated towards substitution.
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Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. This is crucial as the formation of HBr would protonate the pyrrolidine starting material, rendering it non-nucleophilic and halting the reaction.
-
Solvent: An aprotic polar solvent like dimethylformamide (DMF) is selected to dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.[1]
Experimental Protocol: N-Alkylation of Pyrrolidine
Materials:
-
2-Bromo-5-methoxybenzyl bromide (CAS: 19614-12-1)
-
Pyrrolidine (CAS: 123-75-1)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-5-methoxybenzyl bromide (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.
-
Add pyrrolidine (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to a moderately elevated temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude product using column chromatography on silica gel to yield 1-(2-bromo-5-methoxybenzyl)pyrrolidine as the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1-(2-Bromo-5-methoxybenzyl)pyrrolidine.
Applications in Research and Drug Development
The pyrrolidine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in both natural products and synthetic drugs.[3][7] Its significance stems from several key features that 1-(2-bromo-5-methoxybenzyl)pyrrolidine embodies as a building block.
-
Structural Scaffolding: The non-planar, three-dimensional structure of the pyrrolidine ring allows for the precise spatial orientation of substituents, which is critical for effective binding to complex biological targets like enzymes and receptors.[2]
-
Modulation of Physicochemical Properties: The basic nitrogen of the pyrrolidine ring can be protonated at physiological pH, which can improve aqueous solubility and allow for the formation of ionic interactions with biological targets.[2]
-
Versatility for Analogue Synthesis: The aryl bromide in 1-(2-bromo-5-methoxybenzyl)pyrrolidine is a versatile functional group. It serves as a handle for introducing further molecular diversity through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships (SAR).
-
Potential Therapeutic Areas: Derivatives of substituted pyrrolidines have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8] Specifically, compounds with similar structural motifs have shown promise as potential anticancer agents.[1]
Structure-Application Relationship Diagram
Caption: Relationship between structural features and potential applications.
Safety, Handling, and Disposal
While a specific Safety Data Sheet (SDS) for 1-(2-bromo-5-methoxybenzyl)pyrrolidine is not publicly available, a hazard assessment can be made based on structurally related compounds such as bromo-methoxy-benzaldehydes and benzoic acids.[9][10] The primary hazards are expected to be skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[9][10]
Precautionary Measures and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or aerosols.[9][11] Eyewash stations and safety showers must be readily accessible.
-
Personal Protective Equipment:
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[10] Avoid breathing dust or vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents.
First Aid and Emergency Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[10]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal
Dispose of the compound and any contaminated materials in accordance with all applicable local, state, and federal regulations for chemical waste. This typically involves disposal via an approved hazardous waste management facility.
Conclusion
1-(2-Bromo-5-methoxybenzyl)pyrrolidine is a valuable chemical intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, relying on well-established chemical principles. The compound's structure, featuring a privileged pyrrolidine scaffold and a functionalized aromatic ring, makes it an excellent starting point for the development of diverse chemical libraries aimed at identifying novel therapeutic agents. Adherence to strict safety and handling protocols is essential when working with this and structurally related compounds to ensure a safe research environment.
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Pyrrolidine . Wikipedia. [Link]
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Synthesis of New Optically Active 2-Pyrrolidinones . PubMed Central (PMC). [Link]
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Recent insights about pyrrolidine core skeletons in pharmacology . PubMed Central (PMC). [Link]
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Discovery of a potent M5 antagonist with improved clearance profile. Part 2: Pyrrolidine amide-based antagonists . National Institutes of Health (NIH). [Link]
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Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents . PubMed Central (PMC). [Link]
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Pyrrolidine-based marketed drugs . ResearchGate. [Link]
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Showing Compound 2-Pyrrolidinone (FDB000741) . FooDB. [Link]
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